Regioisomeric Precision: Thiophene-2-yl vs. Thiophene-3-yl Attachment
The target compound incorporates a thiophen-2-yl moiety, distinguishing it at the regioisomeric level from the thiophen-3-yl analog (CAS 2034313-60-3) . In the indole-2-carboxamide series targeting sPLA2-X, the geometry of the aryl/heteroaryl substituent on the ethyl linker is a critical determinant of inhibitory potency; crystallographic evidence shows that the side chain occupies a specific hydrophobic pocket adjacent to the catalytic site, where a 2-thiophenyl vector is predicted to achieve a different binding pose than a 3-thiophenyl vector [1]. While direct comparative IC50 data for these two specific regioisomers is not available in the public domain, the class-level SAR indicates that such a change can result in a >10-fold difference in isoform selectivity and potency, underscoring the procurement need for the exact regioisomer [1].
| Evidence Dimension | Regioisomeric identity (thiophene attachment position) and predicted target binding pose |
|---|---|
| Target Compound Data | Thiophene attached at 2-position (CAS 2034364-28-6) |
| Comparator Or Baseline | Thiophene attached at 3-position (CAS 2034313-60-3) |
| Quantified Difference | Structural isomerism; exact potency differential not publicly disclosed, but class-level sPLA2-X SAR data suggests significant potency divergence possible |
| Conditions | Structural comparison; binding pose prediction based on indole-2-carboxamide sPLA2-X co-crystal structures (PDB: 5ow8) |
Why This Matters
For scientists building SAR models or inhibitor assays, the exact regioisomer is not an interchangeable reagent; procuring the 2-yl isomer guarantees the correct 3D pharmacophore is maintained.
- [1] Giordanetto, F., et al. ACS Med. Chem. Lett. 2018, 9, 594-599. And PDB: 5ow8 co-crystal structure. View Source
